molecular formula C11H7ClF6O3 B14052248 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one

1-(2,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one

Cat. No.: B14052248
M. Wt: 336.61 g/mol
InChI Key: SFMNDQKDGQRBMZ-UHFFFAOYSA-N
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Description

1-(2,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one typically involves the introduction of trifluoromethoxy groups onto a phenyl ring followed by the addition of a chloropropanone moiety. One common method involves the reaction of 2,5-dihydroxybenzaldehyde with trifluoromethyl iodide in the presence of a base to form the trifluoromethoxy groups. This intermediate is then subjected to Friedel-Crafts acylation using chloroacetyl chloride to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted derivatives depending on the nucleophile used.
  • Carboxylic acids or alcohols from oxidation and reduction reactions.
  • Coupled products from Suzuki-Miyaura reactions.

Scientific Research Applications

1-(2,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance its binding affinity to proteins and enzymes, potentially inhibiting their activity. This compound may act on pathways involved in cell proliferation and apoptosis, making it a candidate for anti-cancer research .

Comparison with Similar Compounds

Uniqueness: 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one is unique due to its specific combination of trifluoromethoxy groups and a chloropropanone moiety, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C11H7ClF6O3

Molecular Weight

336.61 g/mol

IUPAC Name

1-[2,5-bis(trifluoromethoxy)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H7ClF6O3/c12-4-3-8(19)7-5-6(20-10(13,14)15)1-2-9(7)21-11(16,17)18/h1-2,5H,3-4H2

InChI Key

SFMNDQKDGQRBMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(=O)CCCl)OC(F)(F)F

Origin of Product

United States

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